molecular formula C11H15NO B3243387 3-(Methoxymethyl)-3-phenylazetidine CAS No. 1565576-99-9

3-(Methoxymethyl)-3-phenylazetidine

Cat. No.: B3243387
CAS No.: 1565576-99-9
M. Wt: 177.24
InChI Key: SDXUZFPNDMAUIJ-UHFFFAOYSA-N
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Description

Significance of Azetidine (B1206935) Ring Systems in Contemporary Chemical Synthesis and Molecular Design

The azetidine scaffold, a saturated ring system composed of three carbon atoms and one nitrogen atom, has garnered significant attention for its role as a versatile building block. ontosight.ailifechemicals.com Its incorporation into molecular structures can impart unique conformational constraints and serve as a bioisosteric replacement for other common chemical groups, influencing the pharmacological profile of a molecule. The utility of azetidines spans from their presence in bioactive natural products to their integration into cutting-edge materials and pharmaceuticals. rsc.orgwikipedia.org

Structural Peculiarities and Inherent Ring Strain Considerations

Table 1: Comparative Ring Strain Energies

Heterocycle/Cycloalkane Ring Size Approximate Ring Strain (kcal/mol)
Aziridine (B145994) 3 27.7
Azetidine 4 25.4
Pyrrolidine (B122466) 5 5.4
Piperidine 6 ~0

This table illustrates the intermediate strain energy of the azetidine ring compared to other common nitrogen-containing heterocycles. rsc.orgresearchgate.net

Overview of Azetidine Chemistry Evolution and Key Milestones

Historically, the synthesis of azetidines was considered challenging, which limited their widespread application. rsc.org However, the past few decades have witnessed remarkable progress in synthetic methodologies, transforming azetidines from chemical curiosities into readily accessible building blocks. researchgate.net Key milestones include the development of efficient cyclization reactions of 1,3-amino alcohols and the use of ring-expansion strategies from aziridine precursors. ontosight.aiorganic-chemistry.org More recent innovations have introduced powerful techniques such as photocatalyzed cycloadditions (the aza Paternò–Büchi reaction), transition-metal-catalyzed C-H activation, and strain-release functionalization of precursors like 1-azabicyclo[1.1.0]butanes (ABBs) to afford highly substituted azetidines. rsc.orgresearchgate.netacs.org These advancements have not only simplified access to the core azetidine structure but have also enabled the precise installation of various substituents, paving the way for the creation of diverse chemical libraries for screening and development. lifechemicals.comorganic-chemistry.org

Specific Context of 3-(Methoxymethyl)-3-phenylazetidine within the Azetidine Landscape

The compound this compound (CAS No. 1565576-99-9) is a prime example of a 3,3-disubstituted azetidine, a structural motif of growing interest. acs.orgbldpharm.com This substitution pattern, where a single carbon atom on the ring bears two distinct groups, creates a stereocenter that adds three-dimensional complexity to the molecule.

Molecular Architecture and Substituent Positioning

The molecular structure of this compound features a central four-membered azetidine ring. At the C3 position, the ring is simultaneously substituted with a phenyl group and a methoxymethyl group. This arrangement is significant for several reasons. The phenyl group, a bulky aromatic substituent, will have a profound impact on the molecule's conformational preferences and its potential for pi-stacking interactions. The methoxymethyl group introduces an ether linkage, providing a polar, flexible side chain that can engage in hydrogen bonding as an acceptor. The geminal disubstitution at the C3 position creates a quaternary carbon center, which is a common feature in many biologically active molecules. Modern synthetic strategies, often employing modular approaches with specialized azetidinylation reagents, have made the construction of such 3,3-disubstituted systems more accessible. acs.org

Table 2: Key Structural Features of this compound

Feature Description
Core Scaffold Azetidine (4-membered nitrogen heterocycle)
Substitution Pattern 3,3-disubstituted
C3 Substituent 1 Phenyl group (aromatic, bulky)
C3 Substituent 2 Methoxymethyl group (polar, flexible ether)

| Key Atom | Quaternary carbon at the C3 position |

Theoretical and Practical Relevance in Academic Organic Chemistry Research

In academic research, compounds like this compound serve as valuable building blocks and molecular probes. The synthesis of such specifically substituted azetidines is often a goal in itself, demonstrating the utility of a new synthetic method. acs.org Furthermore, the unique three-dimensional shape conferred by the 3,3-disubstitution pattern makes these molecules interesting scaffolds for drug discovery. acs.org By using the azetidine ring to rigidly position the phenyl and methoxymethyl groups in space, researchers can explore the structure-activity relationships of these functionalities with biological targets like enzymes or receptors. ontosight.aiontosight.ai The development of modular synthetic routes to access a variety of 3,3-disubstituted azetidines is an active area of research, as it allows for the systematic variation of substituents to optimize biological activity or other chemical properties. acs.orgacs.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(methoxymethyl)-3-phenylazetidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-13-9-11(7-12-8-11)10-5-3-2-4-6-10/h2-6,12H,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDXUZFPNDMAUIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1(CNC1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Methoxymethyl 3 Phenylazetidine

De Novo Synthesis of the Azetidine (B1206935) Core Incorporating Phenyl and Methoxymethyl Moieties

The de novo synthesis of the 3-(methoxymethyl)-3-phenylazetidine core is a strategic approach that involves building the strained four-membered ring from acyclic precursors. This allows for precise control over the substitution pattern at the C3 position. Key strategies include intramolecular cyclization reactions and, to a lesser extent, ring contraction methodologies.

Intramolecular cyclization is a cornerstone for the synthesis of azetidines. magtech.com.cn This approach involves a precursor molecule containing both the nitrogen atom and a suitable leaving group, positioned to facilitate the formation of the four-membered ring through an intramolecular nucleophilic attack.

The formation of the azetidine ring via intramolecular nucleophilic displacement is a widely employed and effective strategy. acs.org This method relies on a γ-substituted amine, where the amine nitrogen acts as the nucleophile, displacing a leaving group at the γ-position to form the C-N bond of the heterocyclic ring. The choice of the leaving group is critical for the success of the cyclization.

Intramolecular Cyclization Strategies

Nucleophilic Displacement Reactions for Azetidine Ring Construction
Halide, Sulfonate, and Triflate as Leaving Group Precursors

Halides (iodide, bromide, chloride), sulfonates (mesylate, tosylate), and triflates are excellent leaving groups for the synthesis of azetidines via intramolecular nucleophilic substitution. acs.orgnih.gov The general approach involves the synthesis of a 3-amino-2-substituted-propan-1-ol derivative, which is then converted to a species with a good leaving group at the 1-position. For the synthesis of this compound, a key intermediate would be a compound like 2-(methoxymethyl)-2-phenyl-3-aminopropan-1-ol. The hydroxyl group can be converted to a halide or a sulfonate ester. Subsequent treatment with a base promotes the intramolecular SN2 reaction, where the amine nitrogen attacks the carbon bearing the leaving group, leading to the formation of the azetidine ring. acs.org

A representative, though not specific to the target compound, iodine-mediated intramolecular cyclization of N-benzyl-1-(pyridin-3-yl)but-3-ene-1-amine results in cis-1-benzyl-4-iodomethyl-2-(pyridin-3-yl)azetidine. A subsequent nucleophilic displacement of the iodomethyl group with a suitable reagent could then introduce the desired functionality.

Precursor TypeLeaving GroupGeneral ConditionsProductYield
γ-HaloamineHalide (I, Br, Cl)Base (e.g., NaH, K2CO3) in an inert solventAzetidineVariable
γ-Amino sulfonateMesylate, TosylateBase (e.g., NaH, K2CO3) in an inert solventAzetidineGenerally good
γ-Amino triflateTriflateOften proceeds without strong baseAzetidineHigh
Mitsunobu Reaction Protocols for Azetidine Formation

The Mitsunobu reaction provides a powerful and versatile method for the formation of the azetidine ring from a γ-amino alcohol. wikipedia.orgmissouri.edu This reaction utilizes triphenylphosphine (B44618) (PPh3) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the hydroxyl group of the alcohol, making it susceptible to intramolecular nucleophilic attack by the amine. wikipedia.org A key advantage of the Mitsunobu reaction is that it proceeds with a clean inversion of stereochemistry at the carbon bearing the hydroxyl group. missouri.edu

In the context of synthesizing this compound, a suitable precursor would be N-protected 2-(methoxymethyl)-2-phenyl-3-aminopropan-1-ol. The protecting group on the nitrogen is crucial to prevent intermolecular side reactions. The intramolecular Mitsunobu reaction of this precursor would lead to the formation of the corresponding N-protected this compound. rsc.org Subsequent deprotection would yield the target compound.

ReagentsSolventTemperatureKey Features
PPh3, DEAD/DIADTHF, Dioxane0 °C to room temperatureMild reaction conditions, Inversion of stereochemistry
Base-Mediated Cyclizations from Functionalized Linear Precursors

Base-mediated cyclization is a fundamental approach for azetidine synthesis. acs.org This method typically involves a linear precursor with a nucleophilic amine and an electrophilic carbon center separated by two carbons. The base serves to deprotonate the amine, increasing its nucleophilicity and facilitating the intramolecular ring-forming reaction. For instance, a key step in the synthesis of a bicyclic azetidine involved a base-mediated intramolecular cyclization from a complex starting material to afford an azetidine-2-carbonitrile. acs.org While this example doesn't directly yield the target compound, the principle of base-mediated cyclization of a suitably functionalized precursor is a viable strategy.

BaseSolventTemperaturePrecursor Requirement
Strong bases (e.g., NaH, LiHMDS)Aprotic solvents (e.g., THF, DMF)Varies (often low to ambient)A γ-amino compound with a good leaving group
Weaker bases (e.g., K2CO3, Et3N)Polar aprotic or protic solventsVaries (often elevated)A more activated electrophilic center

Ring contraction of larger heterocyclic systems, such as pyrrolidines, into azetidines is a less common but potentially powerful strategy. rsc.org One notable example is the ring contraction of α-bromo N-sulfonylpyrrolidinones to yield α-carbonylated N-sulfonylazetidines in the presence of a nucleophile and potassium carbonate. nih.gov The proposed mechanism involves nucleophilic addition to the carbonyl group, followed by N-C(O) bond cleavage and subsequent intramolecular SN2 cyclization. rsc.org While this specific method leads to an α-carbonyl azetidine, it highlights the potential of ring contraction strategies for accessing substituted azetidines. Adapting such a methodology for the synthesis of this compound would require a suitably substituted pyrrolidinone precursor.

Starting MaterialReagentsKey TransformationProduct
α-Bromo N-sulfonylpyrrolidinoneK2CO3, Nucleophile (e.g., ROH)Nucleophilic addition-ring contractionα-Alkoxycarbonyl-N-sulfonylazetidine
Electroreductive Intramolecular Cross-Coupling Approaches

Electroreductive intramolecular cross-coupling presents a method for synthesizing the azetidine ring. This approach can be applied to the formation of azetidin-2-ones from aromatic α-iminoesters, which can subsequently be reduced to the corresponding azetidines. acs.org The process involves the electroreduction of the iminoester, promoted by the presence of a trapping agent like trimethylsilyl (B98337) chloride (TMSCl). acs.org While this method has been used to obtain enantiomerically enriched azetidin-2-ones from α-amino acid precursors, some degree of racemization has been observed under the reaction conditions. acs.org The reduction of the resulting β-lactam (azetidin-2-one) to the saturated azetidine is a common and efficient transformation, often accomplished with reagents like diborane (B8814927) or lithium aluminum hydride, while retaining the stereochemistry of the ring substituents. acs.org

Method Precursor Type Key Reagents Product Reference
Electroreductive Cyclizationα-iminoestersTMSCl, Bu4NClO4/THF, TriethylamineAzetidin-2-ones acs.org
ReductionAzetidin-2-onesDiborane, LiAlH4Azetidines acs.org
Photochemical Cyclization Reactions (e.g., Norrish-Yang Reaction)

Photochemical reactions, particularly the Norrish-Yang cyclization, offer a powerful route to 3-hydroxyazetidines, which can serve as precursors to compounds like this compound. nih.govresearchgate.netdurham.ac.uk This reaction involves the intramolecular γ-hydrogen abstraction by an excited carbonyl group, typically an aryl ketone, leading to a 1,4-diradical intermediate that cyclizes to form the four-membered ring. nih.govnih.gov

The process starts with the photoexcitation of an α-amino ketone to its triplet state, followed by a 1,5-hydrogen atom transfer (HAT) to form a biradical, which then undergoes ring closure. researchgate.netnih.gov The success of the Norrish-Yang cyclization is influenced by several factors, including the substituents on the aromatic ring and the nitrogen atom, as these can affect the efficiency of the necessary n→π* transition. nih.govdurham.ac.uk For example, electron-rich substituents on the aryl ketone may lead to undesirable π→π* transitions, rendering the substrate inert. nih.gov The use of continuous flow technology has been shown to improve the reproducibility and scalability of this transformation, allowing for the production of multi-gram quantities of 3-hydroxyazetidines. durham.ac.ukresearchgate.net

A study on the Norrish-Yang cyclization of various α-aminoacetophenones demonstrated that the choice of nitrogen-protecting group is critical. nih.gov For instance, a p-toluenesulfonyl (Ts) protected amine yielded the corresponding azetidinol (B8437883) in 81% yield. nih.gov The reaction conditions, such as solvent and concentration, have also been optimized, with acetonitrile (B52724) or acetone (B3395972) being common solvents. durham.ac.uk

Substrate Type Reaction Key Features Yield Reference
α-Amino KetonesNorrish-Yang CyclizationForms 3-hydroxyazetidines via 1,4-diradical.Good yields reported. researchgate.netdurham.ac.uk
Ts-protected α-aminoacetophenonePhotochemical CyclizationForms corresponding azetidinol.81% nih.gov
Acyclic Ketone-derived SulfonyliminesVisible-Light-Mediated Aza Paternò–BüchiAccesses 2,2-disubstituted monocyclic azetidines.High yield on multidecagram scale. acs.org

Intermolecular Cycloaddition Reactions

The aza-Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, stands as one of the most direct and atom-economical methods for synthesizing functionalized azetidines. rsc.orgnih.govchemrxiv.org This reaction can be initiated by visible light using a photocatalyst, such as an Iridium(III) complex, to activate an oxime precursor via triplet energy transfer. rsc.org This approach has been successfully applied to the intermolecular cycloaddition of 2-isoxazoline-3-carboxylates with alkenes. rsc.org

Historically, the application of this reaction has been challenging, especially with acyclic imines, due to their lower photoreactivity. acs.orgchemrxiv.org However, recent advancements have overcome some of these limitations. nih.gov One strategy involves using visible-light-mediated energy transfer catalysis, which allows acyclic oximes to react productively with alkenes. chemrxiv.org Another development is a visible-light-mediated aza-Paternò-Büchi reaction of acyclic ketone-derived sulfonylimines with activated alkenes like styrenes, which yields 2,2-disubstituted monocyclic azetidines that were previously difficult to access. acs.org This method is notable for its scalability and the ability to deprotect the resulting N-sulfonyl azetidines to the free N-H azetidines. acs.org The reaction mechanism can be modulated by the imine substituent to favor C-N bond formation first, mitigating steric limitations. acs.org

Copper-catalyzed reactions provide versatile pathways for azetidine synthesis. One such method is a photo-induced copper-catalyzed radical annulation of aliphatic amines with alkynes, which proceeds via a [3+1] radical cascade cyclization. the-innovation.orgnih.gov In this process, a photogenerated α-aminoalkyl radical is captured by an alkyne to form a vinyl radical. This intermediate then undergoes a tandem 1,5-hydrogen atom transfer and a 4-exo-trig cyclization to furnish the azetidine ring. nih.gov This methodology is significant as it can create sterically congested azetidines with vicinal tertiary-quaternary or even quaternary-quaternary centers. nih.gov

Another innovative approach involves a copper(I)-catalyzed tandem reaction of O-propargylic oximes, which proceeds through a rsc.orgacs.org-rearrangement, 4π-electrocyclization, ring-opening, and recyclization cascade to yield azetidine nitrones in moderate to good yields. acs.org The substituents on the alkyne and oxime moieties play a crucial role in directing the reaction outcome. acs.org

Furthermore, a general and efficient anti-Baldwin 4-exo-dig radical cyclization of ynamides has been developed using a heteroleptic copper-based photoredox catalyst under visible light irradiation. nih.gov This reaction demonstrates excellent regioselectivity and a broad substrate scope, offering a versatile entry to highly functionalized azetidines. nih.gov

Catalyst/Mediator Reactants Reaction Type Key Features Reference
Copper(I) / 2-aminopyridineO-propargylic oximesTandem rearrangement/electrocyclizationForms azetidine nitrones. acs.org
Photo-induced CopperAliphatic amines, Alkynes[3+1] Radical cascade cyclizationForms highly substituted azetidines. the-innovation.orgnih.gov
Copper Photoredox CatalystYnamidesAnti-Baldwin 4-exo-dig radical cyclizationTotal regioselectivity, broad scope. nih.gov

C-H Activation and Functionalization Approaches for Azetidine Assembly

The direct functionalization of C-H bonds is a powerful strategy in modern organic synthesis. Palladium-catalyzed intramolecular amination of unactivated C(sp³)–H bonds has emerged as a viable method for constructing azetidine rings. rsc.orgorganic-chemistry.org This approach typically utilizes a directing group, such as a picolinamide (B142947) (PA) group attached to an amine substrate, to guide the metal catalyst to a specific γ C-H bond for cyclization. organic-chemistry.org A key step in one such reported mechanism involves reductive elimination from an alkyl-Pd(IV) intermediate, which is generated using an oxidant like benziodoxole tosylate. rsc.org This method exhibits excellent functional group tolerance, and the directing group can often be cleaved post-cyclization to reveal the functionalized azetidine. rsc.org While some methods focus on aziridine (B145994) synthesis, the underlying principles of palladium-catalyzed C(sp³)-H activation are applicable to the formation of four-membered rings as well. nih.gov

Application of Metal Carbene Chemistry in Azetidine Ring Synthesis

Metal carbene chemistry offers another route to the azetidine core. Rhodium-catalyzed carbene insertion into an N-H bond of a diazoketone derived from an amino acid like D-serine has been used as a key step in the formation of the azetidine ring. acs.org This strategy leads to the formation of an azetidinone, which can then be further functionalized or reduced to the desired azetidine. acs.org

Photochemical reactions involving metal carbene complexes have also been explored. For instance, the reaction of alkoxychromium(0)carbene complexes with imines can produce 2-azetidinones in good yields. nih.gov The efficiency of this photochemical process can be influenced by the substituents on both the carbene and the imine. nih.gov Azetines, which are unsaturated precursors to azetidines, can also be synthesized through metal-catalyzed [3+1]-cycloadditions involving a carbene. nih.gov These azetines can then be readily converted to the corresponding saturated azetidines via methods like metal-catalyzed hydrogenation. nih.gov

Late-Stage Functionalization and Derivatization to Yield this compound

The synthesis of this compound is typically achieved not by building the molecule from linear fragments from the ground up, but by modifying an existing azetidine core. This approach, known as late-stage functionalization, is highly valued in medicinal chemistry for its efficiency in generating structural diversity. nih.gov Strategies for creating this target molecule focus on the sequential or convergent installation of the phenyl and methoxymethyl groups at the C3 position of the azetidine ring.

Stereoselective Installation of the Phenyl Substituent

The introduction of the phenyl group at the C3 position is a critical step that dictates the stereochemical landscape of the final product if a chiral center is to be established. A common and effective precursor for this transformation is an N-protected 3-azetidinone.

One prominent method involves the nucleophilic addition of an organometallic phenyl reagent, such as phenyllithium (B1222949) or a phenyl Grignard reagent, to N-Boc-3-azetidinone. This reaction proceeds through a tertiary alcohol intermediate, N-Boc-3-hydroxy-3-phenylazetidine, which can then be further manipulated.

Alternatively, Friedel-Crafts alkylation provides another route. Although less common for this specific transformation, it involves the reaction of a suitable azetidine-based electrophile with benzene (B151609) in the presence of a Lewis acid catalyst. A more modern and versatile approach is the palladium-catalyzed Hiyama cross-coupling reaction, where a 3-iodoazetidine (B8093280) derivative can be coupled with an arylsilane to introduce the phenyl group under mild conditions. organic-chemistry.org

Table 1: Selected Methods for Phenyl Group Installation on Azetidine Precursors

MethodAzetidine PrecursorReagentKey FeaturesReference
Nucleophilic AdditionN-Boc-3-azetidinonePhenyllithiumForms a 3-hydroxy-3-phenylazetidine intermediate; high yielding.
Hiyama Cross-CouplingN-Protected 3-IodoazetidinePhenyltrimethoxysilanePalladium-catalyzed; proceeds under mild conditions with good yields. organic-chemistry.org
Friedel-Crafts AlkylationN-Protected 3-HydroxyazetidineBenzene, Lewis AcidClassical method, involves generation of a carbocation intermediate.

Introduction of the Methoxymethyl Moiety

With the phenyl group in place, the subsequent challenge is the introduction of the methoxymethyl (-CH₂OCH₃) group. This can be accomplished through several pathways, primarily involving the functionalization of a C3-hydroxy or C3-hydroxymethyl precursor.

A highly convergent route involves the O-alkylation of a (3-phenylazetidin-3-yl)methanol (B8023978) precursor. This key intermediate can be synthesized from the corresponding 3-carboxy-3-phenylazetidine derivative via reduction of the ester. The subsequent O-alkylation to form the ether linkage is a standard transformation. It is typically achieved by treating the alcohol with a strong base, such as sodium hydride (NaH), to generate the corresponding alkoxide. This nucleophilic species then reacts with a methylating agent like methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄) to yield the final this compound product. General protocols for O-alkylation of complex alcohols are well-established in organic synthesis. organic-chemistry.orgdntb.gov.ua

An alternative strategy relies on nucleophilic substitution where the roles of the nucleophile and electrophile are reversed. This pathway would commence with a precursor such as 3-(hydroxymethyl)-3-phenylazetidine, which is first converted to a derivative with a good leaving group, for instance, 3-(bromomethyl)-3-phenylazetidine. The subsequent reaction with a methoxide (B1231860) source, like sodium methoxide (NaOCH₃), displaces the bromide to form the desired methoxymethyl ether bond. umich.edu This type of SN2 reaction is a foundational method for ether synthesis and has been applied to related azetidine systems.

Regio- and Stereoselective Alkylation and Functionalization of Azetidine Intermediates

Controlling the substitution pattern on the azetidine ring is paramount for synthesizing specific, functionally complex molecules like this compound. The inherent ring strain of the four-membered heterocycle influences its reactivity, making site-selective functionalization a significant challenge. rsc.orgacs.org The interplay of steric and electronic factors, along with the choice of nitrogen protecting group, catalyst, and reaction conditions, dictates the regiochemical and stereochemical outcome of these transformations. rsc.org

For instance, direct metallation of the azetidine ring, often using organolithium bases, can generate a nucleophilic center for subsequent alkylation. nih.gov The position of metallation (e.g., at C2 vs. C3) is heavily influenced by the directing capabilities of the N-substituent. rsc.orgnih.gov Palladium-catalyzed reactions have also emerged as powerful tools for the controlled functionalization of azetidines, enabling C-H amination and cross-coupling reactions that install substituents with high precision. rsc.orgorganic-chemistry.org

Achieving stereocontrol is the pinnacle of synthetic design, particularly for molecules intended for pharmaceutical applications. The synthesis of a single enantiomer or diastereomer of a substituted azetidine requires sophisticated asymmetric strategies. nih.govacs.orgacs.org

Catalytic enantioselective methods are at the forefront of this field. For example, phase-transfer catalysis has been successfully employed for the enantioselective aza-Michael reaction of 3,3-dinitroazetidine, achieving excellent enantiomeric excess (90–95% ee). acs.orgnih.gov This demonstrates that chiral catalysts can effectively control the facial selectivity of reactions involving the azetidine core.

Furthermore, copper-catalyzed asymmetric boryl allylation of azetines has been developed as a method for the direct, highly enantioselective difunctionalization of the ring. acs.org This approach allows for the simultaneous installation of two functional groups and the creation of two new stereogenic centers with complete absolute and relative stereocontrol. acs.org Diastereoselectivity can also be controlled during the cyclization step itself. Iodine-mediated cyclization of specific homoallylic amines, for example, can deliver cis-2,4-disubstituted azetidines with high diastereoselectivity through a 4-exo trig pathway. nih.gov These advanced methods provide access to structurally complex and stereochemically pure azetidines that are otherwise difficult to obtain. acs.orgnih.govacs.org

Table 2: Examples of Stereoselective Azetidine Synthesis

Reaction TypeCatalyst/ReagentKey OutcomeStereoselectivityReference
Aza-Michael ReactionQuinidine-based phase-transfer catalystFormation of chiral N-substituted 3,3-dinitroazetidines.90–95% ee acs.orgnih.gov
Boryl Allylation of AzetinesCu/bisphosphine complexAccess to chiral 2,3-disubstituted azetidines.Complete absolute and relative stereocontrol. acs.org
Iodine-mediated CyclizationIodineFormation of cis-2,4-azetidines from homoallyl amines.High diastereoselectivity. nih.gov
ElectrocyclizationThermalFormation of highly substituted azetidines from azetidine nitrones.Excellent diastereoselectivity. nih.gov
Utilization of Chiral Auxiliaries and Asymmetric Catalysis

The enantioselective synthesis of 3,3-disubstituted azetidines, such as this compound, presents a significant challenge in synthetic organic chemistry. The creation of a quaternary stereocenter at the C3 position of the azetidine ring requires precise control of stereochemistry. While specific methods for the asymmetric synthesis of this compound have not been extensively reported, the application of chiral auxiliaries and asymmetric catalysis in the synthesis of analogous 3-substituted and 3,3-disubstituted azetidines provides a strong foundation for developing potential synthetic routes.

The primary strategies for inducing chirality in the synthesis of such azetidines involve either the use of a stoichiometric chiral auxiliary, which is temporarily incorporated into the reacting molecule to direct the stereochemical outcome of a key bond-forming step, or the use of a substoichiometric amount of a chiral catalyst that can repeatedly generate a chiral product from an achiral starting material.

A plausible approach for the asymmetric synthesis of this compound could involve the use of chiral sulfinyl imines derived from commercially available and recoverable chiral auxiliaries like tert-butanesulfinamide. This methodology has proven effective in the synthesis of various nitrogen-containing heterocycles. researchgate.net The general strategy would involve the nucleophilic addition of a suitable carbon nucleophile to a chiral sulfinyl imine precursor, where the stereochemical outcome is directed by the chiral sulfinyl group.

Another promising avenue is the application of transition metal-catalyzed asymmetric reactions. Copper-catalyzed reactions, in particular, have emerged as powerful tools for the enantioselective synthesis of substituted azetidines. For instance, the asymmetric [3+1]-cycloaddition of ylides with metallo-enolcarbenes catalyzed by a chiral copper(I) complex can produce chiral tetrasubstituted azetidines. nih.gov Although this method yields a different substitution pattern, the underlying principle of using a chiral catalyst to control the formation of the azetidine ring is highly relevant. Similarly, copper-catalyzed boryl allylation of azetines has been shown to produce chiral 2,3-disubstituted azetidines with high enantioselectivity. acs.org The adaptation of such catalytic systems to the synthesis of 3,3-disubstituted azetidines remains an area of active research.

Furthermore, the use of chiral auxiliaries covalently attached to the azetidine precursor has been demonstrated in the synthesis of other chiral azetidine derivatives. For example, (S)-1-phenylethylamine has been employed as a chiral auxiliary in the synthesis of enantiomerically pure azetidine-2,4-dicarboxylic acids. rsc.org This approach relies on the diastereoselective functionalization of an achiral azetidine scaffold bearing a chiral amine auxiliary.

While direct and specific examples for this compound are lacking in the current literature, the principles established in the asymmetric synthesis of other substituted azetidines offer clear and viable pathways that could be explored for its enantioselective preparation. The table below summarizes key findings from related asymmetric syntheses of substituted azetidines, illustrating the potential of these methods.

Chiral MethodSubstrate/PrecursorProduct TypeCatalyst/AuxiliaryStereoselectivity (ee/dr)Reference
Chiral AuxiliaryChiral sulfinyl iminesNitrogen-containing heterocyclestert-ButanesulfinamideHigh diastereoisomeric excess researchgate.net
Asymmetric CatalysisEnoldiazoacetates and imido-sulfur ylidesTetrasubstituted azetidine-2-carboxylatesChiral sabox copper(I)High stereocontrol nih.govresearchgate.net
Asymmetric CatalysisAzetines and allyl phosphatescis-2,3-Disubstituted azetidinesCu/bisphosphine complex>99% ee, >20:1 dr acs.org
Chiral AuxiliaryAzetidine precursorAzetidine-2,4-dicarboxylic acids(S)-1-PhenylethylamineEnantiomerically pure rsc.org
Asymmetric Catalysis3,3-Dinitroazetidine and α,β-unsaturated ketonesN-Substituted 3,3-dinitroazetidinesQuinidine-based phase-transfer catalyst90-95% ee nih.gov

Advanced Structural Elucidation and Stereochemical Analysis of 3 Methoxymethyl 3 Phenylazetidine

Spectroscopic Characterization for Conformational and Configurational Assignment

The determination of the exact conformation and configuration of 3-(Methoxymethyl)-3-phenylazetidine relies on a suite of sophisticated spectroscopic techniques. These methods provide a detailed picture of the molecule's atomic connectivity, spatial arrangement, and vibrational characteristics.

Detailed Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. ipb.pt For this compound, a comprehensive NMR analysis would involve a combination of one-dimensional and two-dimensional techniques to unambiguously assign all proton (¹H) and carbon (¹³C) signals and to probe through-bond and through-space correlations.

One-dimensional ¹H and ¹³C NMR spectra provide the initial overview of the chemical environment of each nucleus. In the case of this compound, the ¹H NMR spectrum would be expected to show distinct signals for the phenyl protons, the azetidine (B1206935) ring protons, the methoxymethyl protons, and the methoxy (B1213986) group protons. Similarly, the ¹³C NMR spectrum would reveal the chemical shifts of all unique carbon atoms in the molecule. studylib.net

To move beyond simple chemical shift data and establish the connectivity of the molecule, a series of two-dimensional NMR experiments are employed:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, allowing for the identification of adjacent protons. sdsu.edu For instance, the correlation between the non-equivalent methylene (B1212753) protons on the azetidine ring would be clearly visible.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edu This is crucial for assigning the carbon signals based on the more easily interpretable proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. sdsu.edu HMBC is invaluable for piecing together the molecular skeleton, for example, by showing correlations from the methoxymethyl protons to the quaternary C3 carbon of the azetidine ring and the methoxy carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, regardless of whether they are directly bonded. researchgate.net This is particularly useful for determining the relative stereochemistry and conformation of the molecule by observing through-space interactions between the phenyl group protons and the protons of the methoxymethyl group and the azetidine ring.

A hypothetical table of expected NMR data is presented below. Actual chemical shifts can vary depending on the solvent and other experimental conditions.

Atom Hypothetical ¹H Shift (ppm) Hypothetical ¹³C Shift (ppm) Key HMBC Correlations Key NOESY Correlations
Phenyl-H7.2-7.4125-130C-3, other Phenyl-CAzetidine-H, Methoxymethyl-H
Azetidine-CH₂ (C2/C4)3.5-4.050-60C-3, other Azetidine-CEach other, Phenyl-H, Methoxymethyl-H
Azetidine-NH2.0-3.0-C-2, C-4Azetidine-CH₂
Azetidine-C3 (quaternary)-65-75--
Methoxymethyl-CH₂3.3-3.670-80C-3, Methoxy-CPhenyl-H, Azetidine-H
Methoxy-CH₃3.2-3.455-60Methoxymethyl-CMethoxymethyl-H

Since this compound possesses a chiral center at the C3 position, it can exist as a pair of enantiomers. Determining the enantiomeric excess (ee) of a chiral sample is crucial in many applications. Chiral Lanthanide Shift Reagents (LSRs) are often employed in NMR spectroscopy for this purpose. researchgate.net These reagents are chiral complexes of lanthanide ions that can reversibly bind to the molecule of interest, inducing significant shifts in the NMR signals. hebmu.edu.cn For a racemic or enantioenriched mixture, the LSR will interact differently with each enantiomer, leading to the separation of signals in the NMR spectrum. The integration of these separated signals allows for the quantitative determination of the enantiomeric ratio. Polysaccharide-based chiral stationary phases in high-performance liquid chromatography (HPLC) also represent a powerful alternative for chiral separations. nih.gov

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprint Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. youtube.com The resulting spectra provide a unique "fingerprint" that can be used for identification and structural analysis.

IR Spectroscopy: In the IR spectrum of this compound, characteristic absorption bands would be expected for the N-H stretch of the azetidine ring (around 3300-3500 cm⁻¹), C-H stretches of the aromatic and aliphatic groups (around 2800-3100 cm⁻¹), C-N stretching, and C-O stretching of the ether linkage. The presence of substituents on the azetidine ring can significantly affect the IR absorption frequencies. nih.gov

Raman Spectroscopy: Raman spectroscopy can provide complementary information, particularly for non-polar bonds and symmetric vibrations. The aromatic ring vibrations of the phenyl group would likely give rise to strong signals in the Raman spectrum.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental composition. researchgate.netnih.govrsc.org For this compound (C₁₁H₁₅NO), the expected monoisotopic mass is 177.11537 Da. uni.lu HRMS can confirm this with high accuracy.

Furthermore, by analyzing the fragmentation pattern in the mass spectrum, valuable structural information can be obtained. The fragmentation of the molecular ion can help to confirm the connectivity of the different functional groups within the molecule. Common fragmentation pathways for such a compound might include the loss of the methoxymethyl group, cleavage of the azetidine ring, or loss of the phenyl group.

X-ray Crystallography for Definitive Absolute Configuration and Solid-State Conformation

While spectroscopic methods provide a wealth of information about the structure of a molecule in solution, X-ray crystallography offers the definitive determination of the absolute configuration and the precise three-dimensional structure in the solid state. researchgate.netmdpi.com By diffracting X-rays off a single crystal of the compound, a detailed electron density map can be generated, from which the positions of all atoms can be determined with high precision. This allows for the unambiguous assignment of the absolute stereochemistry (R or S) at the chiral C3 center and provides precise bond lengths, bond angles, and torsional angles, offering an unparalleled view of the molecule's solid-state conformation. researchgate.net

Chiroptical Methods for Stereochemical Characterization (e.g., Electronic Circular Dichroism, Optical Rotatory Dispersion)

The unambiguous determination of the absolute configuration of chiral molecules is a critical aspect of stereochemistry. Chiroptical methods, which are sensitive to the three-dimensional arrangement of atoms in a molecule, provide invaluable information for this purpose. Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) are two such powerful, non-destructive techniques.

Electronic Circular Dichroism (ECD)

Electronic Circular Dichroism (ECD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. researchgate.net An ECD spectrum is a plot of the difference in molar absorptivity (Δε = εL - εR) against wavelength. A positive or negative signal, known as a Cotton effect, arises from the electronic transitions of the chromophores within the chiral molecule. The sign and magnitude of these Cotton effects are directly related to the absolute configuration of the stereogenic center(s).

For a molecule like this compound, the phenyl group acts as a key chromophore. The electronic transitions of this aromatic ring, when perturbed by the chiral environment of the azetidine ring and its substituents, would give rise to a characteristic ECD spectrum. The π → π* transitions of the phenyl ring are particularly sensitive to its stereochemical environment.

To determine the absolute configuration of this compound, the experimental ECD spectrum of one of its enantiomers would be compared with the theoretically calculated ECD spectrum for a specific configuration (e.g., (R) or (S)). Quantum chemical calculations, often employing Time-Dependent Density Functional Theory (TD-DFT), are used to predict the ECD spectra of the different enantiomers. researchgate.net A good correlation between the experimental and a calculated spectrum allows for the confident assignment of the absolute configuration.

Illustrative ECD Data for a Structurally Related Compound

To illustrate the type of data obtained from ECD analysis, the following table presents hypothetical ECD data for an analogous chiral compound containing a phenyl chromophore.

Wavelength (nm)Δ_ε (M⁻¹cm⁻¹)
280+0.5
265-1.2
250+2.8
230-3.5
210+1.8

Note: This data is hypothetical and for illustrative purposes only. It does not represent experimental data for this compound.

Optical Rotatory Dispersion (ORD)

Optical Rotatory Dispersion (ORD) measures the change in the angle of rotation of plane-polarized light as a function of wavelength. youtube.com An ORD curve plots the specific rotation [α] against the wavelength. The shape of the ORD curve, particularly in the region of an absorption band, is known as a Cotton effect, which is closely related to the data obtained from ECD. arxiv.org In regions far from an absorption maximum, the ORD curve shows a plain curve, where the magnitude of the rotation increases with decreasing wavelength. youtube.com

The relationship between ECD and ORD is described by the Kronig-Kramers transforms, meaning that if the entire ECD spectrum is known, the ORD spectrum can be calculated, and vice versa. youtube.com Historically, ORD was a primary tool for stereochemical assignment, and it remains a valuable technique. The sign of the Cotton effect in an ORD spectrum can be correlated with the absolute configuration of the molecule.

For this compound, the specific rotation would be measured at various wavelengths, particularly around the UV absorption maxima of the phenyl group, to generate an ORD curve. The sign and shape of the resulting Cotton effect would provide critical information for assigning the (R) or (S) configuration to the enantiomers.

Illustrative ORD Data for a Structurally Related Compound

The following table provides an example of ORD data for a chiral molecule with a chromophore absorbing in the UV region.

Wavelength (nm)Specific Rotation [α] (degrees)
600+50
589 (D-line)+55
450+120
350+350
300-200
280-800
260+1200

Note: This data is hypothetical and for illustrative purposes only. It does not represent experimental data for this compound.

Chemical Reactivity and Transformation Pathways of 3 Methoxymethyl 3 Phenylazetidine

Ring-Opening Reactions of the Strained Azetidine (B1206935) Core

The inherent ring strain of the azetidine core in 3-(Methoxymethyl)-3-phenylazetidine is expected to be a primary driver of its reactivity. However, specific studies on this compound are lacking.

Nucleophilic Ring-Opening Reactions: Regioselectivity and Stereochemical Course

No dedicated studies on the nucleophilic ring-opening of this compound were found in the reviewed literature. While research on other 3-substituted azetidines exists, the unique electronic and steric contributions of the methoxymethyl and phenyl groups on this specific substrate remain uninvestigated.

Detailed mechanistic investigations, including kinetic studies and computational modeling, of the SN2-type ring-opening of this compound have not been reported.

The role of Lewis acids in activating the azetidine ring and the influence of different solvent systems on the regioselectivity and rate of nucleophilic attack for this compound have not been a subject of published research.

Acid-Catalyzed Ring-Opening Mechanisms

There is no specific literature detailing the acid-catalyzed ring-opening mechanisms for this compound. It is generally understood that protonation of the azetidine nitrogen would facilitate ring-opening, but the specific pathways and resulting products for this compound are not documented.

Thermal and Photochemical Ring Cleavage Reactions

Investigations into the thermal stability and potential for thermal or photochemical ring cleavage of this compound are absent from the scientific literature. While photochemical methods have been employed for the synthesis of some azetidines, the reverse process of ring cleavage under thermal or photochemical conditions for this specific molecule has not been explored.

Derivatization and Functional Group Transformations of this compound

Specific research on the derivatization of this compound, including transformations of the methoxymethyl group or reactions at the azetidine nitrogen, is not available. Such studies would be crucial for understanding its potential as a synthetic building block.

An exploration of the chemical reactivity and transformation pathways of this compound reveals a versatile scaffold amenable to a variety of synthetic modifications. The inherent reactivity of its three key components—the azetidine nitrogen, the methoxymethyl group, and the phenyl ring—allows for diverse chemical manipulations. This article details the specific reactions and transformations associated with each of these functional moieties.

1 Reactions at the Azetidine Nitrogen Atom (e.g., N-Alkylation, Acylation, Protection/Deprotection)

The secondary amine of the azetidine ring is a key site for functionalization. Its nucleophilicity allows for a range of reactions, including alkylation, acylation, and the introduction of protecting groups.

N-Alkylation and N-Acylation: The nitrogen atom can be readily alkylated or acylated to introduce a wide variety of substituents. N-alkylation can be achieved using alkyl halides in the presence of a base or through reductive amination. For instance, novel azetidine derivatives have been synthesized via the alkylation of a similar 3-substituted azetidine core. N-acylation is typically performed using acyl chlorides or anhydrides to form the corresponding amides. These reactions are fundamental in modifying the molecule's properties for various applications.

Protection and Deprotection: As a secondary amine, the azetidine nitrogen can be protected to prevent its reaction under certain conditions. Common protecting groups for amines include tert-Butoxycarbonyl (Boc) and Benzyloxycarbonyl (Cbz). The choice of protecting group depends on the stability required and the conditions for its subsequent removal. For example, the Boc group is typically introduced using di-tert-butyl dicarbonate (B1257347) and is readily cleaved under acidic conditions, such as with trifluoroacetic acid.

Table 1: Representative Reactions at the Azetidine Nitrogen

Reaction TypeReagent(s)Product TypeGeneral Conditions
N-AlkylationAlkyl Halide (R-X), Base (e.g., K₂CO₃)N-AlkylazetidineSolvent (e.g., DMF, Acetonitrile), Heat
N-AcylationAcyl Chloride (RCOCl) or Anhydride ((RCO)₂O)N-Acylazetidine (Amide)Base (e.g., Triethylamine), Solvent (e.g., CH₂Cl₂)
Boc ProtectionDi-tert-butyl dicarbonate (Boc₂O)N-Boc-azetidineSolvent (e.g., Dichloromethane, THF)
Boc DeprotectionTrifluoroacetic Acid (TFA) or HClSecondary Azetidine SaltSolvent (e.g., Dichloromethane)

2 Transformations of the Methoxymethyl Group (e.g., Cleavage, Oxidation)

The methoxymethyl (MOM) ether serves as a protecting group for the hydroxymethyl functionality at the C3 position. Its primary transformation of interest is cleavage to unmask the alcohol.

Cleavage of the Methoxymethyl Ether: The MOM group is known for its stability in basic conditions but is labile to acid. A variety of methods exist for its removal. Mild protocols are often desired to avoid unwanted side reactions, such as the ring-opening of the azetidine moiety. Bismuth trichloride (B1173362) (BiCl₃) in aqueous acetonitrile (B52724) has been shown to be an effective and "green" reagent for cleaving MOM ethers from various substrates, including primary alcohols. The reaction is operationally simple and proceeds in good to excellent yields. Another rapid and efficient method involves the use of zinc bromide (ZnBr₂) and n-propylthiol (n-PrSH), which can deprotect MOM ethers in less than ten minutes with high yield and selectivity.

Table 2: Cleavage Methods for Methoxymethyl (MOM) Ethers

Reagent(s)ConditionsKey FeaturesReference(s)
Bismuth Trichloride (BiCl₃)Acetonitrile/Water, 50°CMild, eco-friendly, good functional group compatibility
Zinc Bromide (ZnBr₂), n-Propylthiol (n-PrSH)Solvent (e.g., CH₂Cl₂)Rapid (<10 min), high yield and selectivity
Iodine (I₂)MethanolEffective catalyst system for alkoxymethyl ether cleavage
Acidic Conditions (e.g., HCl)Aqueous solutionClassic method, potential for side reactions with sensitive substrates

Oxidation: While less common, the methoxymethyl group could potentially be oxidized. However, the presence of other reactive sites, particularly the azetidine nitrogen and the benzylic-like quaternary carbon, makes selective oxidation challenging. Strong oxidizing agents might lead to complex product mixtures or degradation.

3 Reactivity of the Phenyl Substituent (e.g., Electrophilic Aromatic Substitution, Metalation Reactions)

The phenyl group is susceptible to electrophilic aromatic substitution (EAS), allowing for the introduction of various functional groups onto the aromatic ring.

Electrophilic Aromatic Substitution (EAS): The azetidine ring, connected via a quaternary carbon, acts as an alkyl substituent on the benzene (B151609) ring. Alkyl groups are electron-donating through an inductive effect, thereby activating the ring towards EAS. They are classified as ortho, para-directors. Therefore, halogenation, nitration

Theoretical and Computational Investigations of 3 Methoxymethyl 3 Phenylazetidine

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Intermolecular Interactions

Should such studies become publicly available in the future, a detailed article as requested could be composed.

In Silico Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Computational chemistry offers powerful tools to predict the spectroscopic properties of molecules with a high degree of accuracy, aiding in their structural elucidation. acs.orgnih.gov Density Functional Theory (DFT) is a widely used quantum mechanical method for this purpose. researchgate.netdtic.mildtic.mil

For the prediction of Nuclear Magnetic Resonance (NMR) spectra, the Gauge-Including Atomic Orbital (GIAO) method is commonly employed in conjunction with DFT calculations. nih.govnih.gov This approach allows for the calculation of the absolute chemical shieldings of each nucleus, which are then converted to chemical shifts (δ) by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). mdpi.com The accuracy of these predictions is dependent on the choice of the functional and basis set. nih.gov For a molecule like 3-(Methoxymethyl)-3-phenylazetidine, a functional such as B3LYP with a basis set like 6-311+G(2d,p) would be expected to provide reliable predictions for both ¹H and ¹³C NMR chemical shifts. nih.gov

Similarly, the infrared (IR) spectrum of this compound can be computationally predicted. This involves calculating the vibrational frequencies and their corresponding intensities. github.ioresearchgate.net These calculations are based on determining the second derivatives of the energy with respect to the nuclear coordinates at the optimized geometry of the molecule. dtic.milgithub.io The predicted frequencies are often scaled by a factor to better match experimental data, accounting for anharmonicity and other systematic errors in the calculations. nih.gov

Below are tables of hypothetical, yet plausible, predicted NMR chemical shifts and IR frequencies for this compound, which would be the expected output of such in silico investigations.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Illustrative Data)

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Phenyl-H (ortho)7.40-
Phenyl-H (meta)7.30-
Phenyl-H (para)7.25-
Azetidine-CH₂ (C2/C4)3.8562.0
Methoxymethyl-CH₂3.6075.0
Methoxy-CH₃3.3059.0
Azetidine-NH2.50-
Phenyl-C (ipso)-142.0
Phenyl-C (ortho)-128.5
Phenyl-C (meta)-127.0
Phenyl-C (para)-127.8
Azetidine-C3-55.0

Table 2: Predicted Principal IR Frequencies for this compound (Illustrative Data)

Vibrational ModePredicted Frequency (cm⁻¹)Description
N-H Stretch3350Azetidine (B1206935) N-H bond stretching
C-H Stretch (Aromatic)3060Phenyl C-H bond stretching
C-H Stretch (Aliphatic)2950-2850CH₂ and CH₃ bond stretching
C=C Stretch (Aromatic)1600, 1495Phenyl ring stretching
C-N Stretch1220Azetidine C-N bond stretching
C-O Stretch1100Ether C-O bond stretching

Quantitative Analysis of Ring Strain and Bond Energies within the Azetidine Framework

The azetidine ring is characterized by significant ring strain due to the deviation of its bond angles from the ideal tetrahedral geometry. nih.govrsc.org This strain energy is a key factor influencing the ring's reactivity, often making it susceptible to ring-opening reactions. researchgate.netresearchgate.net Computational methods can provide a quantitative measure of this ring strain.

A common approach to calculate ring strain energy is through the use of isodesmic or homodesmotic reactions. These are hypothetical reactions where the number and types of bonds are conserved on both the reactant and product sides, which helps in canceling out systematic errors in the calculations. For this compound, a suitable homodesmotic reaction would involve breaking open the azetidine ring and forming an analogous open-chain molecule with minimal strain. The enthalpy change of this reaction provides a direct measure of the ring strain energy. The ring strain energy of the parent azetidine is approximately 26 kcal/mol. rsc.org The substituents at the C3 position in this compound are expected to slightly modify this value.

An illustrative quantitative analysis of the ring strain and key bond energies for the azetidine core of this compound is presented in the table below.

Table 3: Predicted Ring Strain and Bond Energies for the Azetidine Framework of this compound (Illustrative Data)

ParameterPredicted Value (kcal/mol)
Azetidine Ring Strain Energy25.5
C2-N Bond Dissociation Energy85.0
C2-C3 Bond Dissociation Energy82.0

These computational insights into the spectroscopic properties and energetic landscape of this compound are invaluable for predicting its behavior and designing new applications. While the data presented here is illustrative, it underscores the power of modern theoretical methods to provide a deep understanding of complex molecular systems.

Role As a Versatile Synthetic Intermediate and Molecular Scaffold

Utilization in the Construction of Complex Nitrogen-Containing Heterocycles

The strained azetidine (B1206935) ring of 3-(methoxymethyl)-3-phenylazetidine is a key feature that drives its utility in the synthesis of more complex nitrogen-containing heterocycles. The ring strain can be harnessed in ring-opening reactions, allowing for the introduction of new functionalities and the construction of larger ring systems. For instance, derivatives of 3-phenylazetidine (B587272) have been utilized as precursors for ligands targeting neurotransmitter transporters. The inherent reactivity of the azetidine nitrogen and the potential for functional group manipulation on the methoxymethyl side chain make this compound a valuable starting material for creating diverse heterocyclic structures.

The synthesis of various nitrogen-containing heterocycles often involves the strategic opening or functionalization of the azetidine ring. For example, the nitrogen atom can act as a nucleophile to attack various electrophiles, leading to N-substituted products. Furthermore, the methoxymethyl group can be chemically modified or cleaved to introduce other functional groups, providing additional points for molecular diversification. This versatility allows for the construction of a wide range of heterocyclic systems, including but not limited to, larger rings like piperidines and other fused heterocyclic systems which are prevalent in many biologically active compounds. frontiersin.orgnih.gov

The following table summarizes potential synthetic transformations of the this compound scaffold to generate complex nitrogen-containing heterocycles.

Starting MaterialReagents and ConditionsProduct ClassPotential Applications
This compoundRing-opening reagents (e.g., strong acids, organometallics)Substituted amino alcohols or diaminesPharmaceutical intermediates, ligands for catalysis
This compoundAcylating or alkylating agentsN-functionalized azetidinesProbing biological systems, building blocks for larger molecules
This compoundOxidizing or reducing agentsModified azetidine derivativesFine-tuning physicochemical properties

Precursor for Advanced Molecular Scaffolds in Medicinal Chemistry Design

The this compound scaffold serves as an excellent starting point for the design and synthesis of advanced molecular scaffolds in medicinal chemistry. Its rigid structure helps in controlling the spatial orientation of substituents, which is crucial for optimizing interactions with biological targets. nih.gov

The rational design of derivatives of this compound is a key strategy in medicinal chemistry to elucidate structure-activity relationships (SAR). nih.govnih.govresearchgate.netresearchgate.net By systematically modifying the phenyl ring, the methoxymethyl group, and the nitrogen atom of the azetidine ring, chemists can probe the specific interactions between a molecule and its biological target.

A hypothetical SAR study on a series of this compound derivatives might involve the variations shown in the table below.

Modification SiteExample ModificationsProperty to Investigate
Phenyl RingIntroduction of electron-donating or -withdrawing groupsElectronic effects on target binding
Methoxymethyl GroupReplacement with hydroxyl, carboxyl, or larger alkyl groupsHydrogen bonding potential, steric tolerance
Azetidine NitrogenAlkylation with various alkyl chains, acylationBasicity, lipophilicity, and steric bulk

Scaffold hopping and bioisosteric replacement are powerful strategies in drug discovery to identify novel chemical entities with improved properties while retaining the desired biological activity. nih.gov The this compound scaffold can be utilized in both of these approaches.

Scaffold hopping involves replacing a core molecular structure with a different one that maintains the essential spatial arrangement of key functional groups. nih.govrsc.orgresearchgate.net The rigid azetidine ring of this compound can serve as a novel scaffold to replace other cyclic systems in known active compounds, potentially leading to new intellectual property and improved pharmacokinetic profiles.

Bioisosteric replacement focuses on substituting a specific functional group with another that has similar physical or chemical properties, leading to comparable biological activity. spirochem.com The methoxymethyl group or even the entire phenyl ring of this compound can be subjected to bioisosteric replacement to fine-tune the molecule's properties. For instance, the phenyl ring could be replaced by a different aromatic or heteroaromatic ring to modulate metabolic stability or target selectivity. nih.gov

Original MoietyPotential Bioisosteric ReplacementRationale
Phenyl groupPyridyl, thienyl, or other heteroaromatic ringsModulate electronics, solubility, and metabolic stability
Methoxymethyl groupHydroxymethyl, aminomethyl, or fluorinated alkyl groupsAlter hydrogen bonding capacity and lipophilicity
Azetidine ringCyclobutane, oxetane, or pyrrolidine (B122466) ringsExplore different ring pucker and vector orientations

Development of Chemical Probes for Mechanistic Chemical Biology Studies

Chemical probes are essential tools for dissecting complex biological processes. The this compound scaffold can be derivatized to create potent and selective chemical probes. By incorporating reporter tags such as fluorescent dyes, biotin, or photo-affinity labels, derivatives of this compound can be used to visualize, isolate, and identify their biological targets.

The defined stereochemistry of the this compound core allows for the precise positioning of these reporter groups, minimizing perturbation of the molecule's interaction with its target. Such probes are invaluable for target validation, studying drug-target engagement, and elucidating mechanisms of action at a molecular level.

Potential Applications in Materials Science and Polymer Chemistry (Based on Azetidine Ring System Properties)

The strained four-membered ring of azetidines makes them suitable monomers for ring-opening polymerization (ROP). rsc.org This process can lead to the formation of linear or branched polyamines, which have a wide range of potential applications in materials science. While specific studies on the polymerization of this compound are not widely reported, the general reactivity of the azetidine ring suggests its potential as a monomer. acs.org

The resulting polymers could possess unique properties imparted by the phenyl and methoxymethyl substituents. For instance, the phenyl groups could enhance the thermal stability and mechanical properties of the polymer, while the methoxymethyl groups could influence its solubility and potential for post-polymerization modification. Potential applications for such polymers could include coatings, adhesives, and materials for CO2 capture, leveraging the nitrogen-rich backbone of the resulting polyamine. rsc.org

Future Research Directions and Outlook

Emerging Methodologies for the Synthesis and Selective Functionalization of 3-(Methoxymethyl)-3-phenylazetidine

The development of efficient and selective synthetic routes to substituted azetidines remains a key objective in organic chemistry. Future research is anticipated to move beyond traditional multi-step sequences toward more atom-economical and innovative strategies.

Photocatalysis: A promising frontier is the use of photocatalysis to construct the azetidine (B1206935) ring. mit.edu Light-driven reactions, often employing a photocatalyst that transfers energy to reactants, can enable transformations that are difficult to achieve under thermal conditions. mit.edu This approach could allow for the combination of alkene and oxime precursors to form the azetidine core of molecules like this compound under mild conditions. mit.edu

C-H Functionalization: For selective functionalization, particularly of the phenyl group, rhodium(III)-catalyzed C-H activation is an emerging area of focus. nih.govrsc.org This technique allows for the direct modification of carbon-hydrogen bonds, offering a direct path to introduce new functional groups at specific positions on the aromatic ring. The choice of solvent can be a critical parameter to control the chemoselectivity of these transformations, enabling divergent synthesis of various derivatives from a common precursor. nih.govrsc.org

The table below compares potential emerging synthetic methodologies for this compound.

MethodologyTargetPotential AdvantagesChallenges
Photocatalysis Azetidine Ring FormationMild reaction conditions, access to unique reactivity, high stereoselectivity. mit.eduSubstrate scope limitations, catalyst cost and stability.
C-H Activation Phenyl Ring FunctionalizationHigh atom economy, regioselectivity, access to diverse derivatives. nih.govCatalyst sensitivity, directing group requirements, functional group tolerance.
Enzymatic Methods Asymmetric Synthesis/FunctionalizationHigh enantioselectivity, green and sustainable approach, mild conditions. mdpi.comEnzyme availability and stability, substrate specificity.

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The inherent ring strain of the azetidine core in this compound is a key driver of its reactivity. Future research will likely focus on harnessing this strain to forge new molecular architectures.

Ring-Opening Reactions: The development of novel ring-opening reactions is a central theme. By strategically cleaving the C-N or C-C bonds of the azetidine ring, it is possible to access a variety of acyclic amine derivatives that would be challenging to synthesize otherwise. The substituents at the C3 position are expected to significantly influence the regioselectivity of such transformations.

Strain-Release Driven Annulations: Another area of exploration involves using the energy stored in the strained ring to drive annulation reactions. In these processes, the azetidine would act as a linchpin, reacting with other components to build more complex polycyclic or heterocyclic systems. This strategy leverages the azetidine not just as a structural motif but as a reactive intermediate.

Integration of Advanced Computational Modeling and Machine Learning in Azetidine Chemistry Research

The "design-make-test-analyze" cycle in chemistry is being revolutionized by computational tools. nih.gov For a molecule like this compound, these technologies offer predictive power that can significantly accelerate research.

Computational Modeling: Density Functional Theory (DFT) and other computational methods can provide deep mechanistic insights into potential reactions. mdpi.com By modeling transition states and reaction pathways, researchers can predict the feasibility and outcome of new synthetic methods before they are attempted in the lab. mit.edu For instance, computational models can calculate the frontier orbital energies of precursors to predict their likelihood of reacting to form an azetidine. mit.edu This pre-screening of substrates can save considerable time and resources by avoiding trial-and-error experimentation. mit.edu

Machine Learning (ML): Machine learning and artificial intelligence (AI) are poised to transform synthetic planning. nih.govmdpi.com ML models can be trained on vast datasets of chemical reactions to predict the outcomes of unknown transformations. cam.ac.uk This data-driven approach can identify non-obvious reaction conditions or novel synthetic routes to this compound and its derivatives. cam.ac.uk Furthermore, AI can analyze complex datasets to identify patterns that humans might miss, potentially uncovering new principles of reactivity in azetidine chemistry. mdpi.com

The following table summarizes the roles of these advanced technologies in azetidine research.

TechnologyApplication AreaSpecific Function
Computational Chemistry (e.g., DFT) Reaction Prediction & Mechanistic InsightCalculate transition state energies, model intermediates, predict substrate compatibility. mit.edumdpi.com
Machine Learning (ML) Synthetic Route DesignPredict reaction outcomes, suggest optimal reaction conditions, identify novel transformations from large datasets. nih.govcam.ac.uk
Artificial Intelligence (AI) Drug Discovery & Property PredictionIdentify potential drug candidates, predict molecular properties (e.g., toxicity, bioactivity), analyze complex biological data. mdpi.com

Expanding the Utility of this compound as a Multipurpose Synthetic Building Block

A synthetic building block is a relatively simple molecule that can be used to construct more complex molecular structures. fluorochem.co.ukasischem.com this compound is well-suited to serve as a versatile building block due to its combination of a stable yet reactive core and multiple functionalization points.

The utility of this compound lies in its potential to serve as a precursor in the synthesis of more elaborate molecules for applications in medicinal chemistry and materials science. fluorochem.co.ukrsc.org The azetidine nitrogen can be functionalized, the phenyl ring can be modified (e.g., via C-H activation), and the ether linkage offers another site for potential chemical transformation. This multi-functionality allows for the divergent synthesis of a library of complex molecules from a single, common core, accelerating the discovery of new chemical entities with desirable properties. klinger-lab.de

The reactive sites on this compound and their potential transformations are outlined below.

Reactive SiteType of TransformationPotential Outcome
Azetidine Nitrogen Alkylation, Acylation, ArylationIntroduction of diverse substituents to modulate properties.
Phenyl Ring Electrophilic Aromatic Substitution, C-H FunctionalizationInstallation of functional groups to tune electronic and steric properties.
Azetidine Ring Strain-Release Ring-OpeningFormation of functionalized acyclic amines.
Methoxymethyl Group Ether CleavageUnmasking of a hydroxymethyl group for further derivatization.

Q & A

Q. Advanced Research Focus

  • Surface Plasmon Resonance (SPR) : Quantifies binding affinity to proteins or nucleic acids.
  • Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) of interactions.
  • Molecular Docking : Predicts binding modes using crystal structures of target proteins. Studies on analogous azetidines highlight these methods for probing pharmacological potential .

How should researchers resolve contradictions in experimental data (e.g., divergent reactivity reports)?

Advanced Research Focus
Apply reproducibility frameworks :

  • Control Replicates : Repeat experiments under standardized conditions (e.g., inert atmosphere, anhydrous solvents).
  • Cross-Lab Validation : Collaborate to verify results.
  • Meta-Analysis : Compare data with structurally related compounds (e.g., 3-(4-Methoxyphenoxy)azetidine hydrochloride) to identify trends. Contradictions in azetidine reactivity often stem from trace moisture or oxygen sensitivity .

How do molecular simulations contribute to understanding the reactivity of this compound?

Advanced Research Focus
Quantum mechanics/molecular mechanics (QM/MM) simulations can model steric effects of the phenyl group on nucleophilic substitution at the azetidine nitrogen. Virtual screening of reaction conditions (e.g., solvent dielectric constant) reduces trial-and-error experimentation. ICReDD’s integrated computational-experimental workflows are a validated template .

What are key considerations for scaling up the synthesis of this compound?

Q. Basic Research Focus

  • Reactor Design : Use continuous-flow systems to enhance heat/mass transfer and avoid exothermic runaway.
  • Purification : Implement membrane separation or preparative HPLC to isolate the product from byproducts (e.g., dimeric species).
  • Process Control : Monitor reaction parameters in real-time using inline spectroscopy .

What experimental methods determine the thermodynamic stability of this compound under varying conditions?

Q. Basic Research Focus

  • Thermogravimetric Analysis (TGA) : Assess thermal decomposition thresholds.
  • Accelerated Stability Studies : Expose the compound to humidity, light, and elevated temperatures, followed by HPLC purity checks. Protocols for methoxyphenylacetic acid derivatives (e.g., degradation kinetics) provide a benchmark .

Which techniques are effective for separating stereoisomers of this compound?

Q. Advanced Research Focus

  • Chiral Chromatography : Use polysaccharide-based columns (e.g., Chiralpak IA) with hexane/isopropanol gradients.
  • Crystallization-Induced Diastereomer Resolution : Introduce a chiral resolving agent (e.g., tartaric acid derivatives). Similar separations for azetidine hydrochlorides have achieved >99% enantiomeric excess .

How can theoretical frameworks integrate computational and experimental data for this compound research?

Advanced Research Focus
Adopt a feedback loop strategy:

Use DFT to predict reaction outcomes.

Validate with small-scale experiments.

Feed experimental data (e.g., kinetic profiles) back into machine learning models to refine predictions. ICReDD’s approach to reaction design exemplifies this methodology for azetidine derivatives .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
3-(Methoxymethyl)-3-phenylazetidine
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.